molecular formula C15H10BrN7O B2829479 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide CAS No. 1396845-62-7

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2829479
CAS No.: 1396845-62-7
M. Wt: 384.197
InChI Key: DPLMDTMDSAMZNZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the bromination of a phenyl ring, followed by the formation of the indazole ring through cyclization reactions. The tetrazole ring is then introduced via a cycloaddition reaction. The final step involves the coupling of the indazole and tetrazole intermediates under specific conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-fluorophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide
  • 2-(4-methylphenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide

Uniqueness

Compared to similar compounds, 2-(4-bromophenyl)-N-(1H-indazol-6-yl)-2H-tetrazole-5-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(1H-indazol-6-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN7O/c16-10-2-5-12(6-3-10)23-21-14(20-22-23)15(24)18-11-4-1-9-8-17-19-13(9)7-11/h1-8H,(H,17,19)(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLMDTMDSAMZNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC4=C(C=C3)C=NN4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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